N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

Description

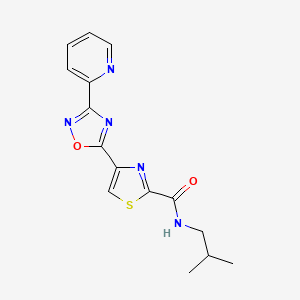

N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a pyridin-2-yl group and at position 2 with an isobutyl carboxamide moiety. This structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications . Synthetic routes for analogous compounds typically involve coupling reactions between carboxylate intermediates and amines, as demonstrated in related thiazole carboxamide syntheses .

Properties

IUPAC Name |

N-(2-methylpropyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-9(2)7-17-13(21)15-18-11(8-23-15)14-19-12(20-22-14)10-5-3-4-6-16-10/h3-6,8-9H,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNJCXPFYPPQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C14H16N4O2S

- Molecular Weight : 304.37 g/mol

- LogP : 3.5592 (indicating moderate lipophilicity)

The presence of the thiazole and oxadiazole rings contributes significantly to its biological activity by providing essential pharmacophoric features.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and oxadiazole moieties. For instance, compounds similar to N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | Jurkat (human T-cell leukemia) | 1.61 ± 1.92 |

| N-isobutyl compound | MDA-MB-468 (breast cancer) | < 0.60 |

The structure activity relationship (SAR) analysis indicates that the substitution patterns on the thiazole and oxadiazole rings significantly influence their cytotoxic properties. The introduction of electron-donating groups enhances activity by improving binding affinity to target proteins involved in cell proliferation .

The proposed mechanism of action for N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole involves:

- Inhibition of Proteasomal Activity : The compound acts as a non-covalent inhibitor of the proteasome, which is crucial for regulating protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in malignant cells .

- Targeting Specific Pathways : Studies suggest that this compound may interact with key signaling pathways associated with tumor growth and survival, such as the Bcl-2 pathway .

Antimicrobial Activity

In addition to its antitumor properties, N-isobutyl derivatives have shown promising antimicrobial activity against various pathogens:

| Pathogen | MIC (mM) |

|---|---|

| C. albicans | 3.92 - 4.01 |

| A. niger | 4.01 - 4.23 |

The thiazole ring's electron-withdrawing properties are believed to enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-isobutyl derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with MDA-MB-468 breast cancer indicated that treatment with a related thiazole compound resulted in a significant reduction in tumor size after four weeks of administration.

- Antifungal Efficacy : In vitro studies revealed that compounds similar to N-isobutyl exhibited lower MIC values compared to standard antifungal agents like fluconazole, suggesting a potential alternative treatment for resistant strains .

Comparison with Similar Compounds

Compound A : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide

- Key Differences :

- Pyridinyl substituent at position 4 (vs. pyridin-2-yl in the target compound).

- Methyl group at thiazole position 4 (vs. oxadiazole substitution in the target).

- Carboxamide at thiazole position 5 (vs. position 2 in the target).

- Positional differences in carboxamide substitution (position 5 vs. 2) could influence solubility and binding orientation.

Compound B : N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

- Key Differences: Isoxazole core (vs. thiazole in the target). Tetrahydrothiopyran-4-yl substituent on oxadiazole (vs. pyridin-2-yl). Thiophen-2-yl group on isoxazole (vs.

- The thiophene moiety may enhance π-stacking but reduce polarity compared to the pyridinyl group.

Structure-Activity Relationship (SAR) Insights

- Pyridinyl Position : Ortho-substitution (pyridin-2-yl) in the target compound may enhance binding to hydrophobic pockets compared to para-substituted analogs like Compound A .

- Oxadiazole vs.

- Isobutyl vs. Smaller Chains : The isobutyl group in the carboxamide moiety likely enhances metabolic stability compared to shorter alkyl chains, as seen in related analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-isobutyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide, and how can reaction yields be optimized?

- Answer : The synthesis typically involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring via cyclization of thioamide precursors with hydroxylamine, followed by coupling with thiazole-carboxamide intermediates. Optimize yields by controlling reaction conditions:

- Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis of sensitive intermediates.

- Employ coupling agents like HATU or DCC for amide bond formation, with catalytic DMAP to enhance efficiency .

- Monitor progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign peaks for pyridine (δ ~8.5–9.0 ppm), thiazole (δ ~7.5–8.0 ppm), and isobutyl protons (δ ~1.0–2.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with ≤5 ppm error .

- Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical values) .

Q. What safety protocols are critical for handling this compound?

- Answer : Based on SDS data for structurally related compounds:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons).

- Validate Targets : Perform orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays for inhibition potency).

- Statistical Rigor : Apply ANOVA or Student’s t-test (p ≤ 0.05) with ≥3 biological replicates to assess significance .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety.

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve circulation time .

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?

- Answer :

- Analog Synthesis : Modify the pyridine ring (e.g., substituents at C3/C5) and isobutyl group (e.g., branched vs. linear alkyl chains).

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., SphK2 or PD-L1).

- Activity Cliffs : Identify critical substituents (e.g., oxadiazole vs. thiadiazole rings) via Free-Wilson analysis .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Answer :

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Validate linearity (R² > 0.99) over 1–100 µg/mL.

- LC-MS/MS : Employ MRM transitions (e.g., m/z 365 → 212 for quantification) with deuterated internal standards.

- Sample Preparation : Extract from plasma via protein precipitation (acetonitrile) or solid-phase extraction .

Methodological Notes

- Synthesis Optimization : For scale-up, replace column chromatography with recrystallization (ethanol/water) to reduce costs .

- Crystallography : Submit single crystals to a synchrotron facility (e.g., Diamond Light Source) for high-resolution X-ray diffraction analysis .

- Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.